molecular formula C30H20F4N4O4S3 B5913810 Idin-2(1H)-one

Idin-2(1H)-one

Cat. No.: B5913810
M. Wt: 672.7 g/mol
InChI Key: JLCXKUAUFOGLCR-UHFFFAOYSA-N
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Description

These compounds share a lactam (cyclic amide) backbone, which confers stability and reactivity for functionalization. Notable examples include pyridin-2(1H)-one, dihydropyrimthis compound, quinolin-2(1H)-one, and indolin-2-one derivatives, all of which are discussed in the evidence and compared below.

Properties

IUPAC Name

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(5-methylthiophen-2-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F4N4O4S3/c1-8-6-11(25(31)32)35-29-14(8)19-23(44-29)21(39)17(27(41)37-19)16(13-5-4-10(3)43-13)18-22(40)24-20(38-28(18)42)15-9(2)7-12(26(33)34)36-30(15)45-24/h4-7,16,25-26H,1-3H3,(H2,37,39,41)(H2,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCXKUAUFOGLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=C(C3=C(C4=C(S3)N=C(C=C4C)C(F)F)NC2=O)O)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F4N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the heterocyclic ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Idin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Idin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Idin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives

Structural Features : Pyrthis compound derivatives feature a six-membered ring with a ketone group at position 2 and an NH group. Substitutions at positions 3, 4, and 6 modulate bioactivity.
Synthesis :

  • describes the synthesis of 3-amino-6-methyl-4-phenylpyrthis compound via a reaction between 2-cyanoacetamide and benzylideneacetone in DMSO with potassium tert-butoxide . Hofmann degradation and halogenation further diversify derivatives.
  • Parallel synthesis and enantiomer optimization are detailed in , focusing on 3-phenylpyrthis compound derivatives for eIF4A3-selective inhibition (Table 3, ).

    Pharmacological Activity :
  • Pyrthis compound derivatives exhibit antiviral (e.g., HIV reverse transcriptase inhibition; ) and anticancer properties. For example, 5-bromo-3-chloro-6-methylpyrthis compound (CAS 1091599-75-5) is a key intermediate in drug development .

3,4-Dihydropyrimthis compound Derivatives

Structural Features : These compounds possess a partially saturated pyrimidine ring, enhancing conformational flexibility.
Synthesis :

  • highlights microwave-assisted synthesis of 3,4-dihydropyrimthis compound-phosphonates, enabling rapid functionalization (Figure 2, ).

    Pharmacological Activity :
  • emphasizes their broad bioactivity, including antimicrobial, anti-inflammatory, and anticancer effects. Cycloalkano-pyrimidin-2(1H)-ones (e.g., 1-isopropyl-4-phenyl-decahydro-cyclododeca[d]pyrimthis compound) show potent anti-inflammatory and analgesic properties ().

Quinolin-2(1H)-one and Quinoxalin-2(1H)-one Derivatives

Structural Features: Quinolin-2(1H)-one contains a fused benzene and pyridinone ring, while quinoxalin-2(1H)-one incorporates a fused benzene and pyrazine ring. Synthesis:

  • details a domino aldol-SNAr-dehydration sequence for synthesizing quinolin-2(1H)-ones (Table 1, ). Pharmacological Activity:
  • Quinoxalin-2(1H)-one derivatives (e.g., 1-octyl-3-phenylquinoxalin-2(1H)-one) are explored for anticancer and antimicrobial applications, leveraging their π-π stacking and hydrogen-bonding capabilities ().

Indolin-2-one Derivatives

Structural Features : Indolin-2-one comprises a fused benzene and pyrrolidone ring.
Synthesis :

  • outlines condensation reactions using aldehydes and ketones with catalytic piperidine in ethanol, yielding substituted indolin-2-ones . Pharmacological Activity:
  • Indolin-2-one derivatives (e.g., 5-aminoindolin-2-one hydrochloride) are studied for kinase inhibition and CNS activity, with high BBB permeability predicted (TPSA = 32.7 Ų, ).

Comparative Data Table

Compound Class Key Structural Features Synthesis Method Bioactivity Key References
Pyrthis compound 6-membered lactam, NH at C1 KOtBu/DMSO-mediated condensation Antiviral, anticancer
Dihydropyrimthis compound Partially saturated pyrimidine Microwave-assisted synthesis Anti-inflammatory, antimicrobial
Quinolin-2(1H)-one Fused benzene-pyridinone Domino aldol-SNAr-dehydration Anticancer, antimicrobial
Quinoxalin-2(1H)-one Fused benzene-pyrazine Crystal engineering via X-ray data Pharmacological profiling (e.g., kinase inhibition)
Indolin-2-one Fused benzene-pyrrolidone Aldehyde/ketone condensation Kinase inhibition, CNS activity

Research Findings and Trends

  • Functionalization Strategies : Microwave and catalyst-free methods () dominate synthesis, improving yield and reducing reaction times.
  • Bioactivity Optimization : Enantiomer-specific activity is critical, as seen in (S)-enantiomers of pyrthis compound derivatives ().
  • Structural Insights : X-ray crystallography () and NMR () validate stereochemistry and intermolecular interactions, guiding drug design.

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